molecular formula C9H12N4O2 B2631745 Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270905-55-8

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2631745
CAS No.: 2270905-55-8
M. Wt: 208.221
InChI Key: FYBRCZRGMHDEHO-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolo-pyrimidine core

Biochemical Analysis

Biochemical Properties

It is known that triazolopyrimidines, the class of compounds it belongs to, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Cellular Effects

Compounds in the triazolopyrimidine class have shown cytotoxic activities against various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Molecular Mechanism

Triazolopyrimidines, the class of compounds it belongs to, have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Triazolopyrimidines, the class of compounds it belongs to, are known to interact with a variety of enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with hydrazine derivatives, followed by cyclization and esterification steps. Microwave-assisted synthesis has also been reported, which offers a catalyst-free and eco-friendly approach, significantly reducing reaction times and improving yields .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The use of microwave irradiation in industrial settings can further optimize the process by reducing energy consumption and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents, allowing for the fine-tuning of its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolo-pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its potential as an anti-tumor agent, with studies demonstrating its efficacy in inhibiting the growth of certain cancer cell lines . Additionally, it may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • **1,2,4

Properties

IUPAC Name

methyl 2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBRCZRGMHDEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC(=N2)C)N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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